Ethyl 3-propylhex-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-propylhex-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAHKAJSISXJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC(=O)OCC)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 3 Propylhex 2 Enoate
Phosphonate-Mediated Olefination Reactions
Phosphonate-based reagents are highly valued for their utility in forming alkenes from carbonyl compounds. These methods, particularly the Horner-Wadsworth-Emmons reaction, are often preferred over the classical Wittig reaction due to the superior nucleophilicity of the phosphonate (B1237965) carbanions and the straightforward aqueous workup to remove the phosphate (B84403) byproduct. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the synthesis of alkenes, especially for producing α,β-unsaturated esters with high stereoselectivity. researchgate.net The reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene. wikipedia.org This approach has been successfully applied to the synthesis of Ethyl 3-propylhex-2-enoate. nih.gov
The synthesis of this compound is efficiently achieved via the Horner-Wadsworth-Emmons condensation of triethyl phosphonoacetate with the symmetric ketone, 4-heptanone (B92745). nih.gov The optimization of this transformation involves careful selection of reagents and reaction conditions to maximize yield and purity.
In a typical procedure, triethyl phosphonoacetate is deprotonated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting phosphonate carbanion then undergoes nucleophilic addition to 4-heptanone. The reaction mixture is often stirred at low temperatures initially before being heated to drive the reaction to completion. nih.gov Research has shown that heating the mixture to 65°C overnight after the addition of 4-heptanone results in a high crude yield, although this may include residual triethyl phosphonoacetate. nih.gov Alternative conditions involve reacting the components at 40°C for 48 hours. rsc.org Ketones are generally less reactive than aldehydes in HWE reactions, which can necessitate more forcing conditions or longer reaction times to achieve good conversion. nih.govacs.org
| Base | Solvent | Temperature | Time | Reported Yield | Reference |
|---|---|---|---|---|---|
| NaH (60% in mineral oil) | THF | 65°C | Overnight | 191% (crude) | nih.gov |
| NaH (60% in mineral oil) | THF | 40°C | 48 h | Not specified | rsc.org |
| NaH | THF | Reflux | 24 h | 100% | lookchem.com |
The choice of base and solvent is critical in the HWE reaction, profoundly influencing both the reaction rate and the stereochemical outcome (E/Z selectivity). researchgate.netchemrxiv.org For the synthesis of trisubstituted alkenes from ketones like 4-heptanone, these factors are key to controlling the formation of the desired isomer.
Bases: A wide array of bases can be used, ranging from strong bases like sodium hydride (NaH) and butyllithium (B86547) (nBuLi) to milder bases. wikipedia.orgchemrxiv.org
Strong Bases: NaH is commonly used for deprotonating triethyl phosphonoacetate. nih.govrsc.org Other strong bases such as isopropylmagnesium bromide (iPrMgBr) have also been investigated, with the cation (e.g., Mg²⁺) playing a significant role in determining stereoselectivity. chemrxiv.orgacs.org
Mild Bases: For substrates that are sensitive to strong bases, milder conditions have been developed. These include mixtures like lithium chloride (LiCl) with 1,8-diazabicycloundec-7-ene (DBU), or lithium/magnesium halides with triethylamine. wikipedia.org Other effective bases in specific systems include potassium carbonate (K₂CO₃) and lithium hydroxide (B78521) (LiOH). acs.orgrsc.org
Solvents: The solvent system can affect the solubility of intermediates and the aggregation state of the base, thereby influencing selectivity.
Aprotic Solvents: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are most common as they effectively solvate the cation without interfering with the strong base. nih.gov
Deep Eutectic Solvents (DES): More recently, DESs (e.g., a mixture of choline (B1196258) chloride and urea) have been developed as green, biodegradable solvent systems for HWE reactions, often used with bases like DBU or K₂CO₃. rsc.orgrsc.org
Generally, HWE reactions with stabilized phosphonates like triethyl phosphonoacetate tend to favor the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgresearchgate.net However, specific conditions, such as the Still-Gennari modification which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and a combination of a strong base (like KHMDS) with a crown ether in a non-coordinating solvent, can reverse this selectivity to favor the (Z)-alkene. organicchemistrydata.org
| Base System | Typical Solvent | Predominant Alkene Isomer | Reference |
|---|---|---|---|
| NaH, LiHMDS, nBuLi | THF, DME | (E)-alkene | wikipedia.orgnih.gov |
| LiCl / DBU or Et₃N | Acetonitrile | (E)-alkene | wikipedia.org |
| KHMDS / 18-crown-6 | THF | (Z)-alkene (Still-Gennari) | organicchemistrydata.org |
| Sn(OTf)₂ / N-ethylpiperidine | Dichloromethane | (Z)-alkene | nih.gov |
The stereochemical outcome of the HWE reaction is determined by the reaction mechanism, which proceeds through several key stages. wikipedia.org
Deprotonation: The reaction begins with the deprotonation of the α-carbon of the phosphonate ester by a base, forming a nucleophilic phosphonate carbanion. wikipedia.org
Nucleophilic Addition: The carbanion adds to the carbonyl carbon of the ketone (4-heptanone). This step is typically the rate-limiting step and forms two diastereomeric β-alkoxy phosphonate intermediates (oxaphosphetane precursors). wikipedia.org
Intermediate Equilibration: If the initial addition is reversible, the intermediates can equilibrate. The thermodynamic equilibrium generally favors the intermediate that leads to the more stable (E)-alkene. This equilibration is a key reason why HWE reactions often exhibit high (E)-selectivity. wikipedia.org The reversibility of this step is influenced by factors such as the steric bulk of the reactants and the nature of the metal counterion. organicchemistrydata.org
Elimination: The β-alkoxy phosphonate intermediate collapses through a syn-elimination pathway, extruding a dialkylphosphate salt and forming the alkene double bond. wikipedia.org
The high (E)-selectivity commonly observed is a result of thermodynamic control, where the intermediates have sufficient time to equilibrate to the most stable conformation before elimination occurs. researchgate.net In this conformation, bulky substituents are positioned anti to each other, which ultimately leads to the (E)-alkene. However, it is possible to achieve (Z)-selectivity under kinetic control, where the elimination of the initial adduct is faster than equilibration. This can be promoted by using highly reactive phosphonates (e.g., trifluoroethyl esters) or specific metal catalysts like Sn(II), which can form a rigid six-membered transition state via chelation, directing the stereochemical outcome toward the (Z)-isomer. nih.govorganicchemistrydata.org
The Wittig reaction is another classic olefination method that can be used to synthesize this compound. biosynth.com It involves the reaction of a phosphonium (B103445) ylide with a ketone or aldehyde. wikipedia.org While closely related to the HWE reaction, the Wittig reaction uses phosphonium ylides instead of phosphonate carbanions, and the phosphine (B1218219) oxide byproduct can sometimes be more difficult to remove than the water-soluble phosphate salts from the HWE reaction. wikipedia.org
The key reagent in a Wittig reaction is the phosphonium ylide, which is typically prepared in a two-step sequence. pressbooks.pub
Phosphonium Salt Formation: Triphenylphosphine (PPh₃), an excellent nucleophile, reacts with an alkyl halide via an Sɴ2 reaction to form a stable alkyltriphenylphosphonium salt. wikipedia.orgmasterorganicchemistry.com For a synthesis targeting this compound from 4-heptanone, the required ylide would be derived from an ethyl halide.
Ylide Generation: The phosphonium salt is then treated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium amide) to deprotonate the carbon adjacent to the positively charged phosphorus atom, yielding the neutral, dipolar ylide. pressbooks.pubmasterorganicchemistry.com
The reactivity and the resulting alkene stereochemistry depend heavily on the nature of the substituents on the ylide's carbanionic carbon. organic-chemistry.org
Non-stabilized Ylides: These have alkyl or hydrogen substituents and are highly reactive. They typically react with aldehydes under lithium-salt-free conditions to produce (Z)-alkenes. wikipedia.orgharvard.edu
Stabilized Ylides: These contain an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon, which delocalizes the negative charge and makes the ylide less reactive but more stable. Stabilized ylides generally react to give the thermodynamically favored (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org
Semi-stabilized Ylides: Ylides with an aryl or vinyl substituent fall between the two extremes and often give poor E/Z selectivity. wikipedia.org
For the synthesis of this compound, a stabilized ylide, (ethoxycarbonylmethylidene)triphenylphosphorane (Ph₃P=CHCO₂Et), would be reacted with 4-heptanone. This ylide is stabilized by the ester group, and the reaction would be expected to favor the (E)-isomer.
| Ylide Type | Substituent on Carbanion (R) | Reactivity | Typical Product Geometry | Reference |
|---|---|---|---|---|
| Non-stabilized | Alkyl, H | High | (Z)-alkene | organic-chemistry.orgharvard.edu |
| Semi-stabilized | Aryl, Vinyl | Moderate | Mixture of (E) and (Z) | wikipedia.org |
| Stabilized | -COOR, -COR, -CN | Low | (E)-alkene | wikipedia.orgorganic-chemistry.org |
Wittig Reaction Approaches
Application to the Synthesis of this compound and its Analogues
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the synthesis of α,β-unsaturated esters like this compound. researchgate.netwikipedia.orgresearchgate.net This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, this would typically involve the reaction of triethyl phosphonoacetate with 4-heptanone. nih.gov The reaction is known for its high chemoselectivity, distinguishing between aldehydes and ketones, and provides excellent positional control of the newly formed double bond. researchgate.net
The HWE reaction generally favors the formation of the (E)-isomer, which is the more thermodynamically stable product. wikipedia.org However, the stereoselectivity can be influenced by several factors, including the nature of the base, solvent, counterion, and reaction temperature. researchgate.net For instance, using lithium salts and higher temperatures can enhance (E)-stereoselectivity. wikipedia.org
Analogues of this compound can also be synthesized using this methodology by varying the phosphonate and carbonyl starting materials. For example, the synthesis of γ-CF3-substituted allylic alcohols, which can be precursors to related esters, has been achieved through similar condensation reactions. rsc.org Furthermore, the synthesis of various α,β-unsaturated ester analogues has been reported in the literature, demonstrating the broad applicability of the HWE reaction. rsc.org
Alternative Olefination and Esterification Protocols
While the Horner-Wadsworth-Emmons reaction is a primary method, several alternative strategies exist for the synthesis of α,β-unsaturated esters like this compound.
Reductive Metalation and Alkoxycarbonylation Strategies for α,β-Unsaturated Esters
A general approach for synthesizing α,β-unsaturated esters involves the reductive metalation of haloalkenes to generate alkenyl organometallic species, which are then carboxylated with an chloroformate. thieme-connect.de For instance, reductive lithiation of a bromoalkene with tert-butyllithium, followed by reaction with ethyl chloroformate, can yield the desired α,β-unsaturated ester. thieme-connect.de This method is quite versatile and has been used to prepare a variety of substituted enoates. thieme-connect.de
Another strategy is the reductive α-borylation of α,β-unsaturated esters using an N-heterocyclic carbene-borane complex (NHC–BH3) activated by iodine. rsc.org This metal-free method provides a direct route to α-boryl esters, which can be further functionalized. rsc.org
Metal-Catalyzed Coupling Reactions for Enoate Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be applied to the synthesis of enoates. nih.govacs.org Palladium-catalyzed reactions, such as the Heck, Suzuki, and Negishi reactions, are particularly prominent in this area. acs.orgresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. acs.org
Palladium-catalyzed alkoxycarbonylation of allenes is a regioselective method for synthesizing both α,β- and β,γ-unsaturated esters. nih.gov The regioselectivity can be controlled by the choice of ligand. For example, using Xantphos as a ligand favors the formation of β,γ-unsaturated esters, while PPh2Py promotes the synthesis of α,β-unsaturated esters. nih.gov
Chemoenzymatic Synthesis Pathways (e.g., Transesterification)
Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions. nih.gov Lipase-catalyzed transesterification is a common chemoenzymatic method for preparing esters. mdpi.com This approach can offer high enantioselectivity, which is crucial for the synthesis of chiral molecules. For example, lipase (B570770) PS has been used in the kinetic resolution of racemic alcohols to produce enantiopure esters. nih.gov
Enzymes from natural product biosynthetic pathways, such as those from polyketide synthases (PKS), can also be harnessed. nih.gov These megaenzyme complexes build complex molecules through sequential condensation reactions. While direct enzymatic synthesis of a simple molecule like this compound might be less common, the principles of biocatalysis can be applied to create precursors or analogues with high stereocontrol. nih.gov For instance, epoxide hydrolases have been used in the synthesis of chiral intermediates for complex molecules like Taxol. mdpi.com
Diastereoselective and Enantioselective Synthesis Efforts
Controlling the stereochemistry of the double bond (E/Z isomerism) and any chiral centers is a critical aspect of modern organic synthesis.
Strategies for Stereochemical Control (E/Z Isomerism) in Alkene Formation
The Horner-Wadsworth-Emmons (HWE) reaction typically yields the (E)-isomer of the α,β-unsaturated ester due to thermodynamic control. wikipedia.org However, modifications to the reaction conditions can influence the E/Z selectivity.
Several strategies have been developed to achieve high Z-selectivity in HWE reactions. These include the use of specific phosphonate reagents, such as those with trifluoroethyl or aryl ester groups, and carefully chosen reaction conditions involving specific cations, temperatures, and solvents. researchgate.net For example, the Still-Gennari modification employs phosphonates with electron-withdrawing groups (like trifluoroethoxy) and strong, non-coordinating bases (like KHMDS with 18-crown-6) at low temperatures to favor the formation of the (Z)-alkene. wikipedia.org
Microwave-assisted HWE reactions have also been shown to provide good (Z)-selectivity for certain substrates. mdpi.com For instance, the reaction of bis(2,2,2-trifluoroethyl) (methoxy-carbonylmethyl)-phosphonate with aryl alkyl ketones under microwave irradiation can yield (Z)-isomers with good selectivity. mdpi.com
The choice of base and solvent system is crucial. For example, using DBU-LiCl (Masamune-Roush conditions) is a convenient method for synthesizing the (E)-isomer. alfa-chemistry.com Conversely, certain conditions can be optimized to favor the kinetic (Z)-product. researchgate.net
Table of Reaction Conditions for Stereochemical Control in HWE Reactions
| Condition | Favored Isomer | Rationale |
|---|---|---|
| High Temperature | E | Thermodynamic control |
| Li+ salts | E | Promotes equilibration of intermediates |
| Still-Gennari (e.g., (CF3CH2O)2P(O)CH2COOR, KHMDS, 18-crown-6, -78 °C) | Z | Kinetic control, prevents equilibration |
Asymmetric Catalysis in the Formation of Chiral Derivatives
Asymmetric catalysis introduces chirality into a molecule through the use of a small amount of a chiral catalyst, which can be a metal complex with a chiral ligand or a purely organic molecule. For α,β-unsaturated esters like this compound, the primary methods for introducing a chiral center at the β-position (C3) involve conjugate addition reactions or asymmetric hydrogenation. In these reactions, a nucleophile or a hydrogen molecule is added across the carbon-carbon double bond, and the chiral catalyst orchestrates the approach of the reactants to favor the formation of one specific stereoisomer.
Detailed research into the asymmetric synthesis of compounds structurally analogous to this compound, such as other esters of hex-2-enoic acid, provides significant insights into potential synthetic routes. One of the most powerful techniques is the enantioselective conjugate addition of nucleophiles. For instance, the addition of nitrogen-based nucleophiles to tert-butyl (E)-hex-2-enoate has been shown to proceed with exceptional stereoselectivity when mediated by a chiral amine. journals.co.za This method establishes a new stereocenter at the C3 position, directly analogous to the β-position of this compound.
The general principle of this approach involves the reaction of the α,β-unsaturated ester with a chiral amine, such as (R)-(+)-N-benzyl-1-phenylethylamine, in an aprotic solvent at low temperatures. The high diastereoselectivity observed in these reactions is a direct consequence of the chiral environment created by the catalyst, which dictates the facial selectivity of the nucleophilic attack on the double bond.
Another key strategy is the copper-catalyzed asymmetric conjugate reduction of α,β-unsaturated carbonyl compounds. This method has been successfully applied to the synthesis of chiral β-alkynyl esters, demonstrating its utility in creating β-substituted chiral centers. rsc.org While this introduces an alkynyl group rather than a simple alkyl or other functional group, the underlying principle of creating a stereocenter at the β-position is directly relevant. The process typically involves a copper catalyst paired with a chiral ligand to deliver a hydride species enantioselectively. rsc.org
The following table summarizes representative findings for the asymmetric conjugate addition to an ester of (E)-hex-2-enoate, a close structural analog of this compound. This data highlights the high levels of stereocontrol that can be achieved using asymmetric catalysis.
| Substrate | Nucleophile/Reagent | Catalyst/Chiral Auxiliary | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (de %) | Reference |
|---|---|---|---|---|---|---|---|
| tert-butyl (E)-hex-2-enoate | (R)-(+)-N-benzyl-1-phenylethylamine | Itself (Chiral Amine) | THF | -78 | 93 | >98 | journals.co.za |
| (+)-menthyl (E)-hex-2-enoate | (R)-(+)-N-benzyl-1-phenylethylamine | Itself (Chiral Amine) | THF | -100 | 93 | >98 | journals.co.za |
Furthermore, organocatalysis, which avoids the use of metals, has emerged as a powerful tool for asymmetric synthesis. google.com Chiral Brønsted bases, for example, have been employed in the asymmetric Mannich-type reactions of C-alkynyl imines to produce chiral propargylamines with high stereoselectivity. nih.gov This demonstrates the potential for organocatalysts to activate substrates and guide the stereochemical outcome of bond-forming reactions at positions analogous to the β-carbon of this compound.
The development of these advanced synthetic methodologies is crucial for accessing enantiomerically pure derivatives of compounds like this compound. The ability to selectively synthesize a desired chiral derivative opens up avenues for the investigation of their unique properties and potential applications in various fields of science. The research on analogous systems clearly indicates that a variety of chiral catalysts, including those based on transition metals and purely organic structures, can be effectively employed to achieve high levels of enantioselectivity in the formation of β-chiral esters.
Mechanistic and Transformative Reactions of Ethyl 3 Propylhex 2 Enoate
Catalytic Hydrogenation and Conjugate Reduction
Catalytic hydrogenation is a fundamental process for the reduction of unsaturated compounds. For an α,β-unsaturated ester like Ethyl 3-propylhex-2-enoate, two primary sites are available for reduction: the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the ester. The selective reduction of one of these sites in the presence of the other is a key challenge in synthetic chemistry, known as chemoselectivity.
Selective Reduction of the Carbon-Carbon Double Bond
The conjugate reduction, or 1,4-reduction, of α,β-unsaturated esters selectively saturates the C=C double bond while leaving the carbonyl group intact. This transformation is highly valuable as it produces saturated esters, which are important intermediates in various synthetic pathways. The reaction typically involves the addition of two hydrogen atoms across the double bond.
This selectivity is generally achieved because the C=C bond in a conjugated system is more readily hydrogenated over common heterogeneous catalysts (like Palladium, Platinum, or Nickel) than the C=O bond of an ester. The hydrogenation of an ester to an alcohol requires more forcing conditions (higher temperatures and pressures) than the hydrogenation of an alkene. For instance, studies on the hydrogenation of structurally similar compounds, such as 2-ethyl-2-hexenal, have shown that the C=C bond is hydrogenated more easily than the C=O bond. researchgate.net This preference is attributed to the lower activation energy required for the saturation of the alkene.
Enzymatic approaches using ene-reductases from the Old Yellow Enzyme (OYE) family also provide a powerful method for the stereoselective reduction of C=C bonds in α,β-unsaturated compounds, including esters, under mild conditions. nih.gov
Influence of Catalyst Composition and Reaction Conditions on Chemoselectivity and Stereoselectivity
The outcome of the hydrogenation of this compound is highly dependent on the catalyst system and the specific reaction conditions employed. By tuning these parameters, one can control not only which functional group is reduced (chemoselectivity) but also the spatial orientation of the newly formed single bonds (stereoselectivity).
Chemoselectivity: The choice of catalyst is paramount. Noble metal catalysts such as platinum and ruthenium are generally effective for hydrogenation, but their selectivity can be poor. researchgate.net However, modifying these catalysts can dramatically alter their behavior. For example, it has been shown that supporting platinum, ruthenium, or nickel nanoparticles on a titanium dioxide (TiO₂) surface can transform a non-chemoselective catalyst into a highly selective one for the hydrogenation of one functional group in the presence of another. researchgate.netwikipedia.orgamazonaws.com
Reaction conditions such as temperature and pressure are also critical. Experimental studies on the hydrogenation of 2-ethyl-3-propylacrolein, a closely related aldehyde, to 2-ethylhexanol demonstrate the impact of these variables. researchgate.net The yield of the desired product is optimized by carefully controlling temperature and pressure, with hydrogen flow rate also identified as a key parameter. researchgate.net For example, one study found the optimal yield for 2-ethylhexanol production was achieved at 155°C and a pressure of 4.4 bars. researchgate.net
| Substrate | Catalyst | Temperature (°C) | Pressure (bar) | Primary Product | Selectivity/Yield | Reference |
| 2-Ethyl-2-hexenal | NiO/Cab-o-sil | 120 | 30 | 2-Ethyl-hexanol | 87.41% selectivity | researchgate.net |
| 2-Ethyl-3-propylacrolein | VPH | 155 | 4.4 | 2-Ethylhexanol | 99.86% yield | researchgate.net |
| Substituted Nitroaromatics | Pt/TiO₂ | - | - | Amino-aromatics | >95% chemoselectivity | researchgate.netwikipedia.orgamazonaws.com |
Stereoselectivity: When the reduction of the C=C bond of a substituted enoate like this compound creates a new stereocenter, controlling the stereochemistry becomes important. The use of chiral catalysts or biocatalysts can achieve high levels of enantioselectivity. Ene-reductases (ERs) are particularly effective, catalyzing the asymmetric anti-hydrogenation to create up to two new stereogenic centers. nih.gov Structure-guided design of these enzymes allows for a "stereoselectivity switch," enabling the production of either the (R) or (S) enantiomer of the product from the same starting material. nih.govresearchgate.net
Nucleophilic and Electrophilic Addition Reactions
The conjugated system of this compound features two electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. This dual reactivity allows for both 1,2-addition (direct addition to the carbonyl) and 1,4-addition (conjugate or Michael addition). youtube.com
Reactivity of the α,β-Unsaturated Ester Moiety
The reactivity of the α,β-unsaturated ester moiety is governed by the principle of vinylogy. The electron-withdrawing character of the ester group is transmitted through the conjugated π-system, rendering the β-carbon electrophilic. This makes the molecule susceptible to attack by nucleophiles at this position.
While 1,2-addition is possible, 1,4-conjugate addition is generally favored for α,β-unsaturated esters, especially with "soft" nucleophiles (those with more diffuse orbitals, like enolates, cuprates, and thiols). libretexts.org The initial 1,4-addition generates a resonance-stabilized enolate intermediate, which is then typically protonated at the α-carbon during workup to yield the final β-substituted saturated ester. beilstein-journals.orgrsc.org
Electrophilic additions, such as the addition of hydrogen halides, can also occur. In these cases, the reaction is initiated by protonation of the carbonyl oxygen. The resulting positive charge is delocalized onto the β-carbon, which is then attacked by the nucleophilic halide. This mechanism leads to the formation of a β-halo ester.
Regioselectivity and Stereoselectivity of Addition Processes
Regioselectivity: The competition between 1,2- and 1,4-addition is a matter of regioselectivity. For α,β-unsaturated esters, 1,4-addition is the predominant pathway for a wide range of nucleophiles. rsc.org Hard nucleophiles, such as organolithium reagents, might favor 1,2-addition, but with esters, this often leads to substitution at the carbonyl carbon rather than a stable addition product. The use of organocuprates (Gilman reagents) is a classic method for achieving clean 1,4-conjugate addition. beilstein-journals.org
Stereoselectivity: Nucleophilic addition to the β-carbon of this compound can generate a new stereocenter. If the nucleophile or the ester substrate is chiral, or if a chiral catalyst is used, the reaction can proceed with high diastereoselectivity or enantioselectivity. libretexts.orgacs.orgacs.org
In acyclic systems, the stereochemical outcome of Michael additions can be predicted based on transition state models that minimize steric interactions. acs.orgacs.org When a chiral Michael acceptor is used, the inherent stereochemistry of the starting material can direct the approach of the nucleophile, leading to a diastereoselective outcome. nih.gov For example, intramolecular conjugate additions to chiral α,β-unsaturated esters have been used to synthesize protected syn-1,3-diols with high selectivity. nih.gov
| Reaction Type | Substrate Type | Nucleophile/Reagent | Key Feature | Outcome | Reference |
| Diastereoselective Conjugate Addition | Chiral α,β-Unsaturated Amide | Organocuprate (Gilman) | Chiral Auxiliary Control | High Diastereoselectivity | beilstein-journals.org |
| Asymmetric Oxa-Michael Addition | α,β-Unsaturated Ester | Intramolecular Alcohol | Organocatalyst | High Enantioselectivity | beilstein-journals.org |
| Conjugate Addition | α,β-Unsaturated Ester | Simple Ester Enolate | Controlled Conditions | Highly stereoselective (erythro/threo) | researchgate.net |
Pericyclic Reactions and Rearrangements
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.orglibretexts.org While there are no specific documented examples of this compound undergoing pericyclic reactions, its functional group allows for a discussion of its potential reactivity in this class of transformations.
Diels-Alder Reaction: The C=C double bond of an α,β-unsaturated ester can act as a dienophile in a [4+2] cycloaddition reaction. However, electron-withdrawing groups on the dienophile enhance its reactivity. While the ester group is electron-withdrawing, enoates are generally less reactive dienophiles than the corresponding enones or unsaturated aldehydes. The reaction would involve the concerted addition of a conjugated diene across the double bond of the ester to form a six-membered ring.
Electrocyclic Reactions: Electrocyclic reactions involve the formation of a ring within a single conjugated π-system, converting a π-bond into a σ-bond. wikipedia.orgamazonaws.comyoutube.comyoutube.com Typical substrates for these reactions are conjugated trienes or dienes (e.g., the cyclization of a hexatriene to a cyclohexadiene). A simple acyclic α,β-unsaturated ester like this compound does not possess the required extended conjugated system to undergo a typical electrocyclic reaction on its own.
Sigmatropic Rearrangements: The most relevant sigmatropic rearrangement for an ester substrate is the beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, particularly the Claisen rearrangement and its variants. wikipedia.org182.160.97stereoelectronics.orgchemtube3d.comimperial.ac.uk A direct Claisen rearrangement is not possible for this compound. However, it could be converted into a substrate for a related transformation, such as the Ireland-Claisen rearrangement. stereoelectronics.orgimperial.ac.uk This would involve treating the corresponding saturated ester (ethyl 3-propylhexanoate) with a strong base like lithium diisopropylamide (LDA) to form the ester enolate, followed by trapping with a chlorosilane to form a silyl (B83357) ketene (B1206846) acetal (B89532). If this silyl ketene acetal contained an appropriately positioned allyl group, it could undergo a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement upon heating to form a γ,δ-unsaturated carboxylic acid (after hydrolysis). This powerful reaction proceeds through a highly ordered, chair-like transition state, which allows for predictable and controlled transfer of stereochemistry. imperial.ac.uk
Potential for Claisen-type Rearrangements and Relatedbiosynth.combiosynth.com-Sigmatropic Shifts in Enoate Systems
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves a biosynth.combiosynth.com-sigmatropic shift of an allyl vinyl ether. mychemblog.comorganic-chemistry.org For a substrate like this compound to undergo a classic Claisen rearrangement, it must first be converted into a suitable precursor. However, variations of this rearrangement can start from the ester functionality.
One of the most relevant variations is the Ireland-Claisen rearrangement . This process involves the reaction of an allylic ester with a strong base to form an enolate, which is then trapped as a silyl ketene acetal. This intermediate undergoes a biosynth.combiosynth.com-sigmatropic rearrangement, often at room temperature or slightly elevated temperatures, to yield a γ,δ-unsaturated carboxylic acid after hydrolysis.
The general mechanism for an enoate system would proceed as follows:
Enolate Formation: The α-proton of the ester is abstracted by a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate.
Silylation: The enolate is trapped with a chlorosilane (e.g., trimethylsilyl (B98337) chloride, TMSCl) to form a silyl enol ether, which is a key intermediate.
biosynth.combiosynth.com-Sigmatropic Rearrangement: The silyl enol ether undergoes a concerted rearrangement through a highly ordered, chair-like six-membered transition state. organic-chemistry.org
Hydrolysis: The resulting silyl ester is hydrolyzed to afford the final γ,δ-unsaturated carboxylic acid.
While the direct participation of this compound in a standard Claisen rearrangement is not feasible without prior modification, its ester group provides a handle for initiating related sigmatropic shifts like the Ireland-Claisen variant. princeton.edu The reaction proceeds through a concerted pericyclic mechanism. mychemblog.com
| Rearrangement Type | Key Intermediate | Typical Product | General Conditions |
| Ireland-Claisen | Silyl enol ether | γ,δ-Unsaturated Carboxylic Acid | 1. Strong base (e.g., LDA) 2. Silylating agent (e.g., TMSCl) 3. Mild heat |
| Johnson-Claisen | Ketene acetal | γ,δ-Unsaturated Ester | Allylic alcohol, Orthoester (e.g., triethyl orthoacetate), Weak acid catalyst, High temperature |
Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles
The carbon-carbon double bond in α,β-unsaturated esters is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This property allows them to act as dienophiles in Diels-Alder reactions, a powerful method for forming six-membered rings. wikipedia.org The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org
In the context of this compound, the molecule would serve as the dienophile. Its reactivity would be influenced by several factors:
Electronic Effects: The ester group activates the double bond for reaction with electron-rich dienes.
Steric Hindrance: The presence of two alkyl groups (propyl and ethyl) at the β-carbon significantly increases steric bulk around the double bond. This steric hindrance would likely decrease the reaction rate compared to less substituted esters like ethyl acrylate.
The reaction can often be facilitated by the use of Lewis acids, which coordinate to the carbonyl oxygen of the ester. This coordination enhances the electron-withdrawing nature of the ester group, further lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.
| Parameter | Influence on Diels-Alder Reaction | Example Condition |
| Diene | Electron-rich dienes react faster. | 2,3-Dimethyl-1,3-butadiene |
| Dienophile | This compound (electron-poor but sterically hindered) | - |
| Catalyst | Lewis acids can increase reaction rate and selectivity. | Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂) |
| Solvent | Varies; non-polar solvents are common. | Toluene, Dichloromethane |
| Temperature | Can range from ambient to elevated, depending on substrate reactivity. | 25°C to 150°C |
Functional Group Interconversions and Derivatization
The ester and alkene moieties in this compound are key sites for further chemical modification, allowing for the synthesis of a wide range of derivatives.
Hydrolysis to the Corresponding Carboxylic Acid
The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-propylhex-2-enoic acid. This transformation can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible process that typically requires heat and an excess of water to drive the equilibrium toward the products. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. This method is generally more efficient for ester hydrolysis.
Due to the conjugation, the reactivity of the ester is slightly modified, but the fundamental mechanisms of hydrolysis remain the same as for saturated esters.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this means replacing the ethyl group with a different alkyl group. Like hydrolysis, this reaction can be catalyzed by either acids or bases.
The reaction is an equilibrium process. To favor the formation of the desired product, a large excess of the new alcohol is typically used as the solvent. This shifts the equilibrium towards the products in accordance with Le Châtelier's principle.
General Reaction: this compound + R'OH ⇌ R'-3-propylhex-2-enoate + EtOH
| Catalyst Type | Mechanism | Typical Reagents |
| Acid-Catalyzed | Protonation of the carbonyl, making it more electrophilic for attack by the new alcohol. | H₂SO₄, TsOH |
| Base-Catalyzed | Deprotonation of the new alcohol to form a more nucleophilic alkoxide, which attacks the carbonyl carbon. | NaOR', KOR' |
Further Transformations of the Ester and Alkene functionalities
The dual functionality of this compound allows for a diverse range of chemical transformations beyond hydrolysis and transesterification.
Reactions at the Alkene:
Conjugate Addition (Michael Addition): The β-carbon of α,β-unsaturated carbonyls is electrophilic and susceptible to attack by nucleophiles. wikipedia.org A wide range of nucleophiles, such as organocuprates (Gilman reagents), enolates, amines, and thiols, can add to the double bond to form a new carbon-carbon or carbon-heteroatom bond.
Reduction: The C=C double bond can be selectively reduced in a process known as conjugate reduction, leaving the ester group intact. This can be achieved using reagents like lithium aluminum hydride (LiAlH₄) at low temperatures or through catalytic hydrogenation with specific catalysts (e.g., Wilkinson's catalyst). Complete reduction of both the alkene and the ester can also be achieved under more forcing conditions.
Epoxidation: The double bond can be epoxidized using peroxy acids like m-CPBA. However, the electron-deficient nature of the alkene can make this reaction slower than for electron-rich alkenes.
Reactions at the Ester:
Advanced Spectroscopic and Analytical Characterization of Ethyl 3 Propylhex 2 Enoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl 3-propylhex-2-enoate, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be employed to confirm its molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound (C₁₁H₂₀O₂), one would expect to observe distinct signals for the protons of the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), the vinylic proton, and the protons of the two propyl groups. The chemical shift (δ) of the vinylic proton would be indicative of its position in the α,β-unsaturated ester system. Splitting patterns (multiplicity) and coupling constants (J values) would reveal which protons are adjacent to one another.
Expected ¹H NMR Data (Hypothetical)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Vinylic H | 5.5 - 6.0 | Singlet or Triplet | - |
| O-CH₂ (Ethyl) | ~4.1 | Quartet | ~7.1 |
| C(4)-H₂ (Propyl) | ~2.1 | Triplet | ~7.5 |
| C(5)-H₂ (Propyl) | ~1.5 | Sextet | ~7.5 |
| C(6)-H₃ (Propyl) | ~0.9 | Triplet | ~7.4 |
| C(3)-CH₂ (Propyl) | ~2.2 | Triplet | ~7.5 |
| C(3)-CH₂-CH₂ | ~1.4 | Sextet | ~7.5 |
| C(3)-CH₂-CH₂-CH₃ | ~0.9 | Triplet | ~7.4 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. The spectrum of this compound would be expected to show 11 distinct signals, corresponding to each of its carbon atoms. The chemical shifts of the carbonyl carbon (C=O), the olefinic carbons (C=C), and the ester alkoxy carbon (-OCH₂-) would be particularly diagnostic.
Expected ¹³C NMR Data (Hypothetical)
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165 - 175 |
| C(3) | 140 - 150 |
| C(2) | 120 - 130 |
| O-CH₂ | 60 - 70 |
| C(4) | 30 - 40 |
| C(3)-CH₂ | 25 - 35 |
| C(5) | 20 - 30 |
| C(3)-CH₂-CH₂ | 20 - 30 |
| O-CH₂-CH₃ | 10 - 20 |
| C(6) | 10 - 20 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the spin systems within the two propyl groups and the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, definitively assigning the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound. This accurate mass measurement allows for the calculation of the elemental formula (C₁₁H₂₀O₂), which would confirm the molecular formula derived from NMR data. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.
Expected HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 185.1536 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. For this compound, fragmentation would likely occur at the ester linkage and around the double bond. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) and McLafferty rearrangements. Analysis of these fragmentation pathways would further corroborate the structure determined by NMR.
Expected MS/MS Fragmentation (Hypothetical)
| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss |
|---|---|---|
| 185.1536 | 139.1118 | C₂H₅OH (Ethanol) |
| 185.1536 | 111.0805 | C₂H₅O₂C (Ethoxcarbonyl radical) |
Chromatographic Separations and Purity Assessment
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For this compound, various chromatographic methods are essential for assessing its purity, quantifying its concentration, and monitoring its synthesis.
Gas Chromatography (GC) is a highly robust and reliable technique for the quantitative analysis of volatile compounds like this compound. nih.gov Coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity and a wide linear range for determining the purity of a sample and quantifying the analyte.
In a typical GC-FID analysis, a sample of this compound is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase that interacts differently with various components of the sample, leading to their separation based on boiling point and polarity. As this compound is a moderately polar ester, a mid-polarity column, such as one with a nitroterephthalic acid modified polyethylene glycol (e.g., DB-FFAP) stationary phase, is effective for separation. nih.gov The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier, while the peak area in the resulting chromatogram is proportional to the compound's concentration. This allows for precise purity profiling by detecting and quantifying any residual starting materials or byproducts.
Table 1: Illustrative Gas Chromatography (GC-FID) Parameters for Analysis of this compound
| Parameter | Value/Description | Purpose |
| Column | DB-FFAP or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides separation based on polarity and boiling point. |
| Carrier Gas | Helium or Nitrogen | Transports the vaporized sample through the column. |
| Inlet Temperature | ~230 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. nih.gov |
| Oven Program | Ramped temperature program (e.g., 100 °C hold for 2 min, then ramp to 240 °C at 10 °C/min) | Optimizes separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |
| Detector Temp. | ~250 °C | Prevents condensation of the analyte post-separation. mdpi.com |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks for quantitative analysis. mdpi.com |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of compounds. europeanpharmaceuticalreview.com Depending on the objective, HPLC can be categorized as either analytical or preparative. metabion.com
Analytical HPLC focuses on identifying and quantifying the components in a small sample. hplcvials.com For this compound, analytical HPLC is primarily used for purity assessment. A small volume of the sample is injected into the system, where a liquid mobile phase carries it through a column packed with a stationary phase (commonly silica-based). Due to the compound's α,β-unsaturated carbonyl system, a UV detector is highly effective for detection. This method provides high-resolution separation, making it ideal for detecting trace impurities. hplcvials.com
Preparative HPLC operates on the same principles but on a larger scale, with the goal of isolating and purifying a specific compound from a mixture. metabion.comrestek.com This is crucial after a chemical synthesis to obtain a high-purity sample of this compound for further use. Preparative systems use wider columns, larger stationary phase particles, and higher flow rates to handle larger sample volumes. hplcvials.comrestek.com The separated compound is collected in fractions as it elutes from the column. restek.com
Table 2: Comparison of Analytical and Preparative HPLC for this compound
| Feature | Analytical HPLC | Preparative HPLC |
| Primary Goal | Qualitative and quantitative analysis (Purity, Concentration) metabion.com | Isolation and purification of the compound metabion.com |
| Sample Size | Small (µL range) hplcvials.com | Large (mL to L range) hplcvials.com |
| Column ID | Small (e.g., 4.6 mm) restek.com | Large (e.g., >10 mm) restek.com |
| Flow Rate | Lower (e.g., 0.5-2.0 mL/min) | Higher (e.g., >10 mL/min) thermofisher.com |
| Eluent Fate | Sent to waste after detection metabion.com | Collected in fractions for recovery metabion.com |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used in organic synthesis to monitor the progress of a reaction. sigmaaldrich.comlibretexts.org In the synthesis of this compound, TLC allows a chemist to quickly observe the consumption of starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass or plastic coated with a thin layer of an adsorbent like silica gel). msu.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent), such as a mixture of hexanes and ethyl acetate. researchgate.net As the eluent moves up the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase.
This compound, being an ester, is moderately polar. It will typically have a different retention factor (Rƒ) than its more polar (e.g., an alcohol precursor) or less polar reactants. By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on the same plate, one can track the disappearance of the reactant spot and the appearance of a new product spot over time. rochester.edu Visualization is often achieved under a UV lamp, as the conjugated system in the product is UV-active, or by using chemical stains like iodine.
Table 3: Typical Components and Procedure for TLC Monitoring
| Component/Step | Description | Purpose |
| Stationary Phase | Silica gel coated plate | Polar adsorbent that separates compounds based on polarity. |
| Mobile Phase | Hexane:Ethyl Acetate mixture (e.g., 7:3 v/v) researchgate.net | Non-polar/polar solvent system that carries the sample up the plate. The ratio is optimized to achieve good separation. |
| Spotting | Tiny aliquots of reactants and reaction mixture applied with a capillary tube msu.edu | To apply the samples to be analyzed. |
| Development | Plate is placed in a sealed chamber with the mobile phase. | To allow the mobile phase to ascend the plate and separate the spots. |
| Visualization | UV lamp (254 nm) or Iodine (I₂) chamber | To make the separated, often colorless, compound spots visible. |
Vibrational and Electronic Spectroscopy
Spectroscopy involves the interaction of electromagnetic radiation with matter. For this compound, vibrational (Infrared) and electronic (UV-Visible) spectroscopy provide crucial information about its molecular structure, functional groups, and electronic system.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that serves as a molecular "fingerprint."
The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the carbonyl (C=O) stretch of the α,β-unsaturated ester, which appears in the range of 1730-1715 cm⁻¹. orgchemboulder.com This is a lower frequency compared to saturated esters (1750-1735 cm⁻¹) due to the delocalization of electrons in the conjugated system, which weakens the C=O bond slightly. orgchemboulder.com Other significant peaks include the C=C stretch from the alkene, C-O stretches from the ester group, and various C-H stretching vibrations. The absence of a broad O-H band (3200-3600 cm⁻¹) confirms the absence of alcohol or carboxylic acid impurities. docbrown.info
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |
| ~2960-2850 | C-H Stretch | Alkyl (propyl, ethyl) | Confirms the presence of saturated hydrocarbon portions of the molecule. docbrown.info |
| ~1725 | C=O Stretch | α,β-Unsaturated Ester | Strong, sharp peak confirming the conjugated ester carbonyl group. orgchemboulder.com |
| ~1640 | C=C Stretch | Alkene | Indicates the carbon-carbon double bond, part of the conjugated system. libretexts.org |
| ~1250-1150 | C-O Stretch | Ester | Confirms the presence of the ester C-O single bonds. orgchemboulder.comlibretexts.org |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. libretexts.org Molecules with conjugated π-electron systems, like this compound (C=C-C=O), can absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one. masterorganicchemistry.com
Two primary electronic transitions are relevant for this compound:
π → π* (pi to pi-star) transition: This is an allowed transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org Because of the conjugation, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is reduced. youtube.com This results in a strong absorption (high molar absorptivity, ε) at a longer wavelength, typically in the 200-250 nm range for α,β-unsaturated esters.
n → π* (n to pi-star) transition: This is a "forbidden" or low-probability transition where a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) is promoted to the π* antibonding orbital. This transition requires less energy than the π → π* transition and thus occurs at a longer wavelength, but it is significantly weaker (low molar absorptivity). usp.br
Table 5: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
| Transition | Description | Expected λmax | Molar Absorptivity (ε) |
| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | ~200-250 nm | High (>10,000 L mol⁻¹ cm⁻¹) |
| n → π | Promotion of a non-bonding electron from the carbonyl oxygen to a π antibonding orbital. | ~270-320 nm | Low (<100 L mol⁻¹ cm⁻¹) |
Computational and Theoretical Chemistry Investigations of Ethyl 3 Propylhex 2 Enoate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in providing a detailed understanding of the intrinsic properties of a molecule.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 3-propylhex-2-enoate, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (molecular geometry). By optimizing the geometry, key parameters such as bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule can be calculated. These parameters are crucial for understanding the molecule's stability and its potential interactions with other molecules.
No specific DFT studies on the molecular geometry and stability of this compound are available in the current body of scientific literature.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies and shapes of these orbitals are fundamental in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
A Frontier Molecular Orbital (FMO) analysis for reactivity prediction of this compound has not been reported in published research.
Spectroscopic Parameter Prediction (e.g., NMR chemical shifts)
Computational chemistry methods can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are valuable for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental data. The accuracy of these predictions depends on the level of theory and basis set used in the calculations.
There are no available computational studies that predict the NMR chemical shifts for this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.
Transition State Characterization and Activation Energy Calculations
To understand the kinetics of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry of the transition state and to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is critical for predicting reaction rates and understanding how different factors might influence the reaction's progress.
No research detailing the transition state characterization or activation energy calculations for the synthesis of this compound could be found.
Reaction Coordinate Mapping for Synthetic Pathways
Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed pathway that connects the reactants, transition state, and products. This mapping allows for a step-by-step visualization of the chemical transformation, showing how the geometry of the system changes as the reaction progresses. It is a powerful tool for confirming that a calculated transition state indeed connects the desired reactants and products and for gaining a deeper understanding of the reaction mechanism.
There are no published studies that map the reaction coordinate for the synthetic pathways of this compound.
Conformational Analysis and Stereochemical Insights
The stereochemistry of this compound is primarily dictated by the geometry of the carbon-carbon double bond and the orientation of the substituent groups. The presence of the α,β-unsaturation in the ester introduces a degree of rigidity to the molecule, yet significant conformational flexibility remains in the propyl and ethyl side chains.
To identify the most stable conformations of this compound, a systematic process of energy minimization and conformational sampling is employed. This involves exploring the potential energy surface of the molecule to locate the minima, which correspond to stable or metastable conformers.
Theoretical studies on α,β-unsaturated esters indicate that the planarity of the conjugated system is a key factor in their stability. rsc.org The p-orbitals of the C=C and C=O bonds tend to align in a parallel fashion to maximize π-electron delocalization, leading to a more stable, lower-energy state. rsc.org However, steric interactions between substituents can force deviations from this ideal planar arrangement. rsc.org
Computational models, such as those based on Density Functional Theory (DFT), are often used to calculate the energies of these different conformations. rsc.orgsoton.ac.uk By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped out.
Table 1: Calculated Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (O=C-C=C) | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |
| A (s-trans, anti) | ~180° | ~180° | 0.00 |
| B (s-cis, anti) | ~0° | ~180° | 2.5 - 4.0 |
| C (s-trans, gauche) | ~180° | ~60° | 0.8 - 1.5 |
| D (s-cis, gauche) | ~0° | ~60° | 3.3 - 5.5 |
Note: The energy values presented are typical ranges observed for α,β-unsaturated esters and are illustrative for this compound pending specific experimental or high-level computational data.
The different conformers of this compound are not static but are in a constant state of interconversion at room temperature. The rate of this interconversion is determined by the height of the energy barriers separating the conformers. These barriers correspond to transition states on the potential energy surface.
The primary interconversion pathway of interest is the rotation around the C2-C3 single bond, which converts the s-trans to the s-cis isomer. For α,β-unsaturated esters, the energy barrier for this rotation is influenced by the degree of π-conjugation and steric effects. The delocalization of electrons across the conjugated system imparts a partial double-bond character to the C2-C3 bond, leading to a higher rotational barrier compared to a simple single bond.
Theoretical calculations for similar α,β-unsaturated systems can provide an estimate for this barrier. The energy difference between the stable conformers and the transition states for their interconversion can be calculated using computational methods.
Table 2: Estimated Rotational Barriers for Interconversion in this compound
| Interconversion Pathway | Estimated Energy Barrier (kcal/mol) |
| s-trans ⇌ s-cis (Rotation around C2-C3) | 5 - 10 |
| anti ⇌ gauche (Rotation around C3-C4) | 3 - 5 |
Note: These are estimated values based on general data for α,β-unsaturated esters and alkyl chains.
The barrier to rotation around the C2-C3 bond is significantly higher than that for the C3-C4 bond in the propyl group. This indicates that at room temperature, the interconversion between s-trans and s-cis isomers is slower than the conformational changes within the alkyl chains.
Understanding these energy barriers is crucial for predicting the dynamic behavior of the molecule and for rationalizing its reactivity in chemical transformations. For instance, the preferred conformation of the molecule upon approaching a reactant can significantly influence the stereochemical outcome of a reaction.
Advanced Research Applications and Future Directions for Ethyl 3 Propylhex 2 Enoate
Applications as an Intermediate in the Synthesis of Complex Organic Molecules
As a functionalized alkene and ester, Ethyl 3-propylhex-2-enoate serves as a versatile building block in organic synthesis. biosynth.com Its reactivity can be harnessed to construct more complex molecular architectures.
Precursor for Chirality Introduction in Drug Discovery (Excluding Clinical Data)
The carbon-carbon double bond in this compound is a key feature for introducing chirality, a critical aspect in the development of therapeutic agents. Asymmetric transformations targeting this double bond can lead to the formation of stereocenters with high enantiomeric purity.
Potential Asymmetric Reactions:
Asymmetric Hydrogenation: Catalytic hydrogenation using chiral metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) could reduce the double bond to yield ethyl 3-propylhexanoate with a newly formed stereocenter at the C3 position.
Asymmetric Epoxidation: The use of chiral epoxidation agents, such as those employed in the Sharpless or Jacobsen epoxidation, could convert the alkene into a chiral epoxide. These epoxides are valuable intermediates, as the ring can be opened by various nucleophiles to install different functionalities with stereochemical control.
Asymmetric Dihydroxylation: Treatment with osmium tetroxide in the presence of a chiral ligand could produce a chiral diol, another important class of intermediates in pharmaceutical synthesis.
These methodologies, while standard in organic synthesis, have not been specifically documented for this compound. The efficiency and stereoselectivity of such reactions would require empirical investigation.
Building Block for Natural Product Synthesis
The structural motifs present in this compound are found in various natural products, particularly polyketides and fatty acid derivatives. Its use as a starting material or an intermediate in a multi-step total synthesis is plausible, though no specific examples are currently published. For instance, it could be employed in conjugate addition reactions (Michael additions) to extend the carbon chain or in cycloaddition reactions to form cyclic systems, which are common cores of many natural products.
Role in the Development of Novel Materials and Polymers (Non-Human/Non-Clinical)
The presence of a polymerizable double bond suggests a potential role for this compound in materials science.
Monomer for Specialty Polymers and Copolymers
This compound could theoretically act as a monomer or co-monomer in addition polymerization reactions. The propyl group at the 3-position would likely influence the properties of the resulting polymer, potentially increasing its hydrophobicity and altering its thermal and mechanical characteristics compared to polymers made from less substituted acrylates.
Potential Polymerization Methods and Resulting Polymers:
| Polymerization Method | Potential Polymer Type | Potential Properties |
| Free Radical Polymerization | Poly(this compound) | Thermoplastic with branched side chains |
| Anionic Polymerization | More controlled polymer architecture | Narrower molecular weight distribution |
| Co-polymerization | Co-polymers with other vinyl monomers | Tunable properties (e.g., Tg, solubility) |
This table represents theoretical possibilities based on general polymer chemistry principles.
Biocatalytic Transformations and Green Chemistry Initiatives
Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. Enzymes can perform highly selective transformations under mild conditions, aligning with the principles of green chemistry. scielo.brsemanticscholar.orggoogle.com
The α,β-unsaturated system in this compound is a suitable substrate for certain classes of enzymes, particularly enoate reductases (ERs). These enzymes, found in various microorganisms, catalyze the stereoselective reduction of activated carbon-carbon double bonds.
Potential Biocatalytic Reaction:
Enzymatic Reduction: An enoate reductase could reduce the double bond of this compound to produce chiral ethyl 3-propylhexanoate. The choice of enzyme would determine the stereochemical outcome (either the (R) or (S)-enantiomer). This biocatalytic approach avoids the use of heavy metal catalysts and often proceeds with very high enantioselectivity.
Such chemo-enzymatic strategies are valuable for producing enantiopure compounds. mdpi.com While the general utility of enoate reductases is well-established, their specific application to this compound has not been reported.
Enzyme-Mediated Synthesis of Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. While this compound itself is achiral, derivatives of this compound could possess chiral centers, the selective synthesis of which is a key area of research. Enzyme-mediated synthesis offers a powerful and green alternative to traditional chemical methods for achieving high enantioselectivity.
Lipases are a class of enzymes that are widely used in organic synthesis for their ability to catalyze reactions with high stereoselectivity. mdpi.com In the context of α,β-unsaturated esters, lipases can be employed in the kinetic resolution of racemic mixtures. For instance, in the hydrolysis of a racemic ester, a lipase (B570770) may selectively hydrolyze one enantiomer, leaving the other unreacted and thus allowing for their separation. Similarly, in transesterification reactions, a lipase can selectively acylate one enantiomer of a racemic alcohol using an α,β-unsaturated ester as the acyl donor. nih.gov
For a hypothetical chiral derivative of this compound, such as an alcohol derived from the reduction of the ester, a lipase-catalyzed kinetic resolution could be employed to separate the enantiomers. The efficiency of such a resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other.
Table 1: Representative Enantiomeric Ratios (E) in Lipase-Catalyzed Resolution of Morita-Baylis-Hillman Adduct Derivatives (Analogous to Potential Chiral Derivatives of this compound)
| Substrate (MBH Acetate) | Lipase | Enantiomeric Ratio (E) | Reference |
| 1-Phenyl-2-propen-1-yl acetate | Pseudomonas cepacia lipase | 53 | nih.gov |
| 1-(4-Chlorophenyl)-2-propen-1-yl acetate | Novozyme 435 | 147 | nih.gov |
| 1-(4-Nitrophenyl)-2-propen-1-yl acetate | Pseudomonas fluorescens lipase | >200 | nih.gov |
This table presents data for compounds structurally related to potential derivatives of this compound to illustrate the potential of enzymatic resolution.
Future research in this area for this compound would involve the design of chiral derivatives and the screening of various lipases and reaction conditions to achieve optimal enantioselectivity in their synthesis.
Sustainable Production Routes and Waste Minimization Strategies
The principles of green chemistry are increasingly influencing the design of chemical synthesis routes, aiming to reduce environmental impact and improve efficiency. For a compound like this compound, several strategies can be envisioned for more sustainable production.
One key area is the use of renewable feedstocks. For instance, the alcohol component, ethanol, can be derived from biomass. researchgate.net The synthesis of the α,β-unsaturated ester itself can be made more sustainable by employing catalytic methods that minimize waste. The Horner-Wadsworth-Emmons reaction, a common method for synthesizing α,β-unsaturated esters, can be performed in greener solvents like deep eutectic solvents, which are biodegradable and non-toxic. rsc.orgrsc.org
Waste minimization can also be achieved by utilizing catalytic processes that have high atom economy. For example, catalytic dehydrogenation of saturated esters offers a direct route to α,β-unsaturated esters. Furthermore, the use of biocatalysts, as discussed in the previous section, aligns with the principles of green chemistry by operating under mild conditions and often in aqueous media. nih.gov The enzymatic synthesis of fatty acid ethyl esters from sources like soapstocks is an example of valorizing waste streams for production. researchgate.net
Table 2: Comparison of Green Chemistry Metrics for Different Ester Synthesis Strategies
| Synthesis Strategy | Key Green Chemistry Features | Potential for Waste Reduction |
| Horner-Wadsworth-Emmons in Deep Eutectic Solvents | Biodegradable and non-toxic solvents, reusability of the solvent system. rsc.org | High |
| Enzyme-Catalyzed Synthesis | Mild reaction conditions, use of renewable catalysts, often aqueous media. nih.gov | High |
| Transesterification of Waste Oils/Fats | Utilization of waste feedstocks, reducing reliance on virgin materials. researchgate.net | Very High |
| Catalytic Dehydrogenation | High atom economy, direct conversion of saturated to unsaturated esters. | High |
Future research would focus on developing and optimizing these sustainable routes for the specific synthesis of this compound, including catalyst development, process optimization, and life cycle assessment to quantify the environmental benefits.
Exploration of Structure-Reactivity Relationships
Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to designing new compounds with desired properties and for controlling chemical reactions. For this compound, this involves studying how its chemical behavior is influenced by its constituent parts.
Systematic Modification of Substituents to Modulate Reactivity
The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. Systematic modification of the substituents on the molecule would allow for a fine-tuning of this reactivity.
For example, replacing the propyl group at the 3-position with electron-donating or electron-withdrawing groups would alter the electron density at the β-carbon. An electron-donating group would decrease the electrophilicity of the β-carbon, potentially slowing down reactions like Michael addition. Conversely, an electron-withdrawing group would increase its electrophilicity, making it more reactive towards nucleophiles.
Similarly, modifications to the ethyl group of the ester would influence the reactivity of the carbonyl group, for instance, in hydrolysis or transesterification reactions. Steric hindrance around the double bond or the carbonyl group, introduced by bulkier substituents, would also play a significant role in dictating the accessibility of these reactive sites to reagents.
Table 3: Predicted Effects of Substituent Modification on the Reactivity of a Hypothetical Ethyl 3-Substituted-hex-2-enoate
| Position of Modification | Type of Substituent | Predicted Effect on β-Carbon Electrophilicity | Predicted Effect on Michael Addition Rate |
| 3-position | Electron-donating (e.g., -OCH₃) | Decrease | Decrease |
| 3-position | Electron-withdrawing (e.g., -CF₃) | Increase | Increase |
| Ester Alkyl Group | Bulkier group (e.g., tert-butyl) | Minimal | Steric hindrance may decrease rate |
Future research in this area would involve the synthesis of a library of this compound analogs with systematic variations in their structure and the kinetic study of their reactions to quantify these structure-reactivity relationships.
Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Biological Activity in Living Systems)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity, in this case, its chemical reactivity. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds.
For this compound and its analogs, QSAR studies could be developed to predict various aspects of their reactivity, such as the rate constants for hydrolysis, or their susceptibility to nucleophilic attack. acs.org Molecular descriptors could include electronic parameters (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices. nih.gov
A QSAR model for the alkaline hydrolysis of a series of esters, for example, might take the form of a multiple linear regression equation:
log(k_hyd) = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...
where k_hyd is the hydrolysis rate constant, and c_n are the regression coefficients.
Table 4: Examples of Molecular Descriptors Used in QSAR Studies of Ester Reactivity
| Descriptor Class | Example Descriptors | Property Represented |
| Electronic | Partial charge on carbonyl carbon, LUMO energy | Electrophilicity, susceptibility to nucleophilic attack |
| Steric | Molar volume, surface area | Accessibility of the reactive site |
| Topological | Connectivity indices | Molecular size and branching |
Future research would involve the synthesis of a diverse set of analogs of this compound, the experimental determination of their reactivity (e.g., hydrolysis rate constants), the calculation of a wide range of molecular descriptors, and the development and validation of robust QSAR models. These models could then be used to predict the reactivity of novel α,β-unsaturated esters, guiding the design of compounds with specific desired chemical properties.
Q & A
Q. What synthetic methodologies are optimal for producing Ethyl 3-propylhex-2-enoate, and how can reaction parameters be systematically optimized?
- Methodological Answer : The synthesis typically involves esterification or Claisen condensation. For optimization:
- Catalysts : Use acid catalysts (e.g., H₂SO₄) or enzyme-mediated approaches for stereocontrol.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification steps to avoid byproducts.
- Temperature : Kinetic studies (e.g., via GC monitoring) can identify ideal ranges (e.g., 60–80°C) to balance yield and decomposition .
- Yield Tracking : Employ gas chromatography (GC) or HPLC to quantify intermediates and final product purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts addressed?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies ester groups (δ 4.1–4.3 ppm for CH₂CH₃ in ethyl; δ 170–175 ppm for carbonyl). Spin-spin coupling in the α,β-unsaturated system (C=C-O) requires decoupling experiments .
- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetry (~1240 cm⁻¹). Baseline correction is essential to avoid solvent interference.
- Mass Spectrometry : High-resolution MS (HRMS) differentiates isomers via exact mass, while fragmentation patterns (e.g., loss of ethyl group) validate structure .
Advanced Research Questions
Q. How can hydrogen-bonding networks in this compound crystals be analyzed using graph set theory, and what functional implications arise?
- Methodological Answer :
- Crystallography : Solve crystal structures via SHELX (SHELXL for refinement; SHELXD for phase determination) . Use ORTEP-3 for visualizing thermal ellipsoids and intermolecular contacts .
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to map donor-acceptor patterns. Compare with similar esters (e.g., ethyl acetate) to predict solubility or stability trends .
- Implications : Stronger H-bonding correlates with higher melting points; weaker networks may enhance bioavailability in drug formulations .
Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf°) for this compound?
- Methodological Answer :
- Data Cross-Validation : Compare calorimetry (e.g., bomb calorimetry) and computational (DFT/Gaussian) results. Discrepancies often arise from purity issues or solvent effects.
- Error Analysis : Calculate confidence intervals for experimental replicates. For computational data, assess basis set adequacy (e.g., B3LYP/6-31G* vs. MP2/cc-pVTZ) .
- Contextual Reporting : Tabulate conditions (e.g., phase, temperature) when citing values (see example table below).
| Property | Experimental Value | Computational Value | Method Used | Reference Context |
|---|---|---|---|---|
| ΔHf° (kJ/mol) | -412 ± 5 | -408 | Bomb Calorimetry/DFT | NIST Data |
Q. What experimental design principles mitigate isomerization during this compound synthesis?
- Methodological Answer :
- Kinetic Control : Lower temperatures (0–25°C) and short reaction times favor the desired enoate over conjugated dienes.
- Stereochemical Monitoring : Use chiral HPLC or circular dichroism (CD) to detect unwanted enantiomers.
- Computational Modeling : Employ molecular dynamics (MD) to simulate transition states and identify steric hindrance points .
Data Presentation Guidelines
- Tables : Include standardized units (SI), uncertainties, and source references.
- Graphs : Use error bars for replicate measurements; label axes with compound-specific parameters (e.g., λmax for UV-Vis).
- Ethics : Adhere to safety protocols (e.g., PPE, waste disposal) as per and institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
